molecular formula C5H9ClN2S B6224983 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride CAS No. 2770359-58-3

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride

Cat. No. B6224983
CAS RN: 2770359-58-3
M. Wt: 164.7
InChI Key:
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Description

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride, also known as imidazole ethanethiol hydrochloride (IETTHC), is a small molecule that is used in various scientific research applications. IETTHC has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

IETTHC has been used in various scientific research applications, including cell culture studies, enzyme inhibition studies, and drug delivery studies. In cell culture studies, IETTHC has been used to study the effects of various compounds on cell viability and cell proliferation. In enzyme inhibition studies, IETTHC has been used to study the inhibition of various enzymes, such as cyclooxygenase enzymes and cytochrome P450 enzymes. In drug delivery studies, IETTHC has been used to study the delivery of various drugs, including anticancer drugs and antibiotics.

Mechanism of Action

IETTHC is believed to interact with cell membrane proteins and enzymes, leading to various biochemical and physiological effects. Specifically, IETTHC has been shown to interact with cyclooxygenase enzymes and cytochrome P450 enzymes, leading to their inhibition. Additionally, IETTHC has been shown to interact with cell membrane proteins and inhibit their function, leading to changes in cell viability and cell proliferation.
Biochemical and Physiological Effects
IETTHC has been shown to have various biochemical and physiological effects. Specifically, IETTHC has been shown to inhibit cyclooxygenase enzymes and cytochrome P450 enzymes, leading to changes in cell viability and cell proliferation. Additionally, IETTHC has been shown to inhibit the function of cell membrane proteins, leading to changes in cell viability and cell proliferation.

Advantages and Limitations for Lab Experiments

IETTHC has several advantages for lab experiments. Specifically, IETTHC is a small molecule, making it easy to handle and store. Additionally, IETTHC is relatively inexpensive, making it a cost-effective option for lab experiments. However, IETTHC also has several limitations. Specifically, IETTHC is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, IETTHC has a short shelf-life, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for IETTHC. One potential direction is to use IETTHC in drug delivery studies to study the delivery of various drugs, including anticancer drugs and antibiotics. Additionally, IETTHC could be used in enzyme inhibition studies to study the inhibition of various enzymes, such as cyclooxygenase enzymes and cytochrome P450 enzymes. Furthermore, IETTHC could be used to study the effects of various compounds on cell viability and cell proliferation. Finally, IETTHC could be used to study the inhibition of cell membrane proteins, leading to changes in cell viability and cell proliferation.

Synthesis Methods

IETTHC can be synthesized using a two-step method. The first step involves the reaction of 1-bromo-2-2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride with sodium ethanethiol in aqueous solution. The second step involves the addition of hydrochloric acid to the reaction mixture, resulting in the formation of IETTHC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride involves the reaction of 2-bromoethanethiol with imidazole in the presence of a base, followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-bromoethanethiol", "imidazole", "base (e.g. potassium carbonate)", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromoethanethiol is reacted with imidazole in the presence of a base to form 2-(1H-imidazol-1-yl)ethane-1-thiol.", "Step 2: The resulting product from step 1 is then quaternized with hydrochloric acid to form 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride." ] }

CAS RN

2770359-58-3

Product Name

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride

Molecular Formula

C5H9ClN2S

Molecular Weight

164.7

Purity

95

Origin of Product

United States

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